molecular formula C16H12FN3O3S B2444357 N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 868371-10-2

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2444357
CAS No.: 868371-10-2
M. Wt: 345.35
InChI Key: QNPVDXRVXITZCB-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic benzothiazole derivative developed for research applications. This compound belongs to a class of N-(benzothiazol-2-ylidene)benzamide analogs, which have emerged as valuable pharmacological tools in neuroscience research, particularly as modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Benzothiazole derivatives constitute an important class of heterocyclic compounds with significant pharmacological potential, frequently serving as key intermediates in medicinal chemistry . The specific structural features of this compound—including the 3-ethyl and 4-fluoro substitutions on the dihydrobenzothiazole ring and the 3-nitrobenzamide moiety—are designed to optimize its physicochemical properties and receptor interaction profile. These analogs are investigated primarily as selective negative allosteric modulators of ZAC, exhibiting state-dependent channel blockade and noncompetitive antagonism of Zn²⁺-induced signaling . Research applications for this compound include ion channel studies, neuropharmacological investigations, and exploration of Cys-loop receptor function. It serves as a chemical probe for elucidating ZAC's physiological roles, which may include functions in T-cell division and neural signaling, though these remain areas of active investigation . Researchers value this compound for its selectivity profile; related analogs demonstrate minimal off-target activity at other Cys-loop receptors including 5-HT₃A, nicotinic acetylcholine, GABAA, and glycine receptors at tested concentrations . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures and storage under recommended conditions are essential to maintain compound integrity. Researchers should consult relevant safety data sheets and implement appropriate containment measures when working with this material.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-2-19-14-12(17)7-4-8-13(14)24-16(19)18-15(21)10-5-3-6-11(9-10)20(22)23/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPVDXRVXITZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-4-fluoro-1,3-benzothiazole with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the nitro group and fluorine atom enhances its binding affinity and specificity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

Compared to similar compounds, N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide stands out due to the presence of the nitro group, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Q & A

Basic: What are the critical factors for optimizing the synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide?

Methodological Answer:
Synthesis optimization requires careful control of:

  • Reaction Conditions : Temperature (typically 60–80°C for benzothiazole derivatives), solvent choice (e.g., pyridine or DMF for acyl chloride coupling), and reaction time (12–24 hours for complete conversion) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or ethanol) to isolate the pure product .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC to track reaction progress and assess purity (>95%) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the Z-configuration of the imine bond and substituent positions (e.g., ethyl, fluoro, nitro groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+) and isotopic pattern .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and S content .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain high-resolution data (R-factor < 0.05) .
  • Structure Refinement : Use SHELXL for refining anisotropic displacement parameters and validating hydrogen bonding (riding model for H atoms) .
  • Software Tools : WinGX/ORTEP for visualizing molecular geometry and packing interactions . Example: A similar fluorinated benzothiazole derivative showed intermolecular N–H···N and C–H···O interactions stabilizing the crystal lattice .

Advanced: How can hydrogen-bonding networks in the crystal structure be systematically analyzed?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) and identify patterns (e.g., R2²(8) rings) .
  • Software : Mercury (CCDC) or PLATON to calculate hydrogen-bond distances/angles and generate interaction maps .
  • Case Study : In related benzamide-thiazole hybrids, centrosymmetric dimers formed via N–H···N bonds, while C–H···F interactions contributed to 3D packing .

Basic: What are common pitfalls in achieving high reaction yields, and how can they be mitigated?

Methodological Answer:

  • By-Product Formation : Competing reactions (e.g., oxidation of the nitro group) can be minimized by using inert atmospheres (N2/Ar) and anhydrous solvents .
  • Stoichiometry : Ensure precise molar ratios (e.g., 1:1 for amine and acyl chloride coupling) to avoid unreacted starting materials .
  • Catalyst Optimization : Trial catalytic systems (e.g., DMAP for acylation) to enhance reaction efficiency .

Advanced: How to address discrepancies between computational and experimental NMR chemical shifts?

Methodological Answer:

  • Model Validation : Re-optimize DFT calculations (e.g., B3LYP/6-311++G(d,p)) with solvent corrections (PCM model for DMSO or CDCl3) .
  • Experimental Checks : Confirm sample purity (HPLC) and rule out tautomerism or solvent effects .
  • Case Study : For a fluorobenzothiazole analog, computed shifts deviated by <0.2 ppm after accounting for solvent dielectric effects .

Advanced: What strategies refine molecular geometry in high-resolution crystallographic studies?

Methodological Answer:

  • Displacement Parameters : Refine anisotropic ADPs for non-H atoms and apply riding models for H atoms (SHELXL) .
  • Twinned Data : Use TWIN/BASF commands in SHELXL for handling twinned crystals .
  • Validation Tools : Check geometry with PLATON (e.g., bond length/angle outliers, Hirshfeld surface analysis) .

Advanced: How does the fluoro substituent influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity at the benzothiazole ring, enhancing reactivity in nucleophilic substitutions (e.g., SNAr) .
  • Spectroscopic Impact : 19F NMR shows distinct shifts (-110 to -120 ppm) sensitive to ring conjugation .
  • Crystal Packing : Fluorine participates in C–H···F interactions, stabilizing specific conformations .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar Solvents : Methanol, ethanol, or acetonitrile for slow crystallization (yielding needle-like crystals) .
  • Mixed Systems : Ethyl acetate/hexane (1:3) for controlled nucleation .
  • Temperature Gradient : Gradual cooling (60°C → 4°C) to minimize solvent inclusion .

Advanced: How to analyze conformational flexibility in solution vs. solid state?

Methodological Answer:

  • Dynamic NMR : Variable-temperature 1H NMR to detect rotational barriers (e.g., amide bond rotation) .
  • Crystallography : Compare solid-state (X-ray) and computed gas-phase conformers (DFT) to assess packing-induced rigidity .
  • Case Study : A related nitrobenzamide derivative showed a 10° dihedral angle shift between solution (NMR) and crystal (X-ray) states due to lattice constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.